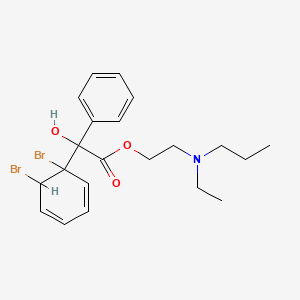
Methylbenactyzine bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbenactyzine bromide is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylbenactyzine bromide typically involves multiple steps:
Formation of the Aminoethyl Group: The initial step involves the reaction of ethylamine with propylamine to form the ethyl(propyl)amino group.
Bromination of Cyclohexadiene: Cyclohexadiene is brominated using bromine to introduce the dibromo groups at the 1 and 6 positions.
Esterification: The final step involves the esterification of the aminoethyl group with the dibromocyclohexadiene derivative and phenylacetic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety.
Catalysts: Use of catalysts to increase reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to achieve high purity.
化学反応の分析
Types of Reactions
Methylbenactyzine bromide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The dibromo groups can be reduced to form a cyclohexadiene derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexadiene derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methylbenactyzine bromide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dibromo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-[Ethyl(methyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
- 2-[Ethyl(ethyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of the ethyl(propyl)amino group and the dibromocyclohexadiene moiety gives Methylbenactyzine bromide distinct chemical properties. This makes it particularly useful in applications where specific reactivity and interactions are required.
特性
IUPAC Name |
2-[ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Br2NO3/c1-3-14-24(4-2)15-16-27-19(25)21(26,17-10-6-5-7-11-17)20(23)13-9-8-12-18(20)22/h5-13,18,26H,3-4,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKAKXCJZYVJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2(C=CC=CC2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


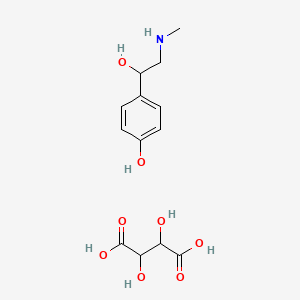
![N-[1-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B7909676.png)
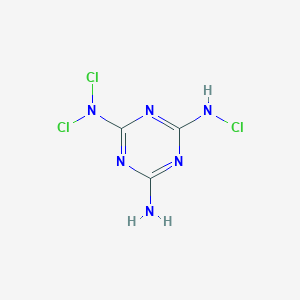

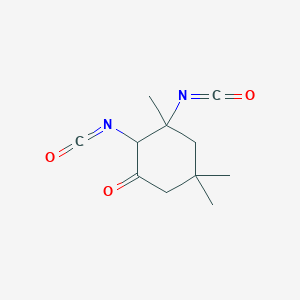

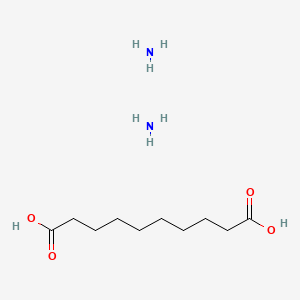
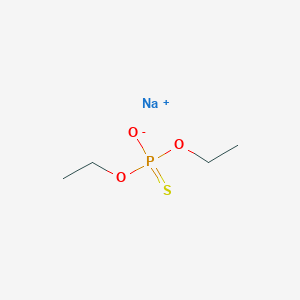
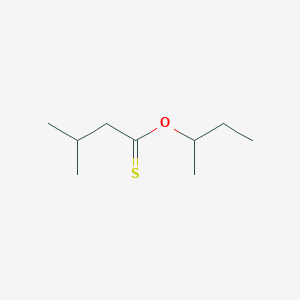
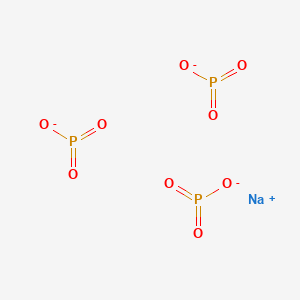
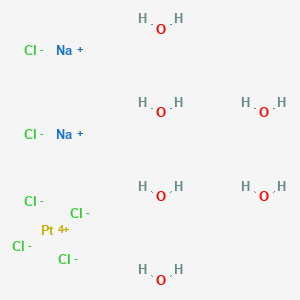
![methyl 2-[(E)-but-2-enyl]-3-methyl-5-oxocyclopent-2-ene-1-carboxylate](/img/structure/B7909742.png)
